molecular formula C10H13FN2O6 B1428777 2'-C-methyl-5-fluorouridine CAS No. 23643-38-1

2'-C-methyl-5-fluorouridine

Cat. No.: B1428777
CAS No.: 23643-38-1
M. Wt: 276.22 g/mol
InChI Key: JJGOHYAJPJNPOC-LTNPLRIYSA-N
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Description

2’-C-Methyl-5-fluorouridine is a modified nucleoside analog with significant antiviral and anticancer propertiesStructurally, it is similar to uridine, with a methyl group at the 2’-carbon of the ribose ring and a fluorine atom at the 5-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-C-methyl-5-fluorouridine was first reported by Watanabe and Ishida in 1972. The process involves the use of a triphosphate precursor. The synthetic route typically includes the protection of hydroxyl groups, introduction of the methyl group at the 2’-position, and the incorporation of the fluorine atom at the 5-position of the pyrimidine ring.

Industrial Production Methods: Industrial production methods for 2’-C-methyl-5-fluorouridine are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2’-C-Methyl-5-fluorouridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom at the 5-position can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleoside analogs with different functional groups at the 5-position.

Scientific Research Applications

2’-C-Methyl-5-fluorouridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its effects on cellular processes and its potential as a tool for biochemical research.

    Medicine: It has shown promise as an antiviral and anticancer agent.

Mechanism of Action

The mechanism of action of 2’-C-methyl-5-fluorouridine involves its incorporation into RNA and DNA, leading to the inhibition of nucleic acid synthesis. This results in the disruption of cellular processes and induces apoptosis in cancer cells. The compound targets enzymes such as thymidylate synthase and RNA polymerase, which are crucial for DNA and RNA synthesis .

Comparison with Similar Compounds

    5-Fluorouracil: Another fluorinated pyrimidine with similar anticancer properties.

    2’-β-C-Methyl-5-fluorouridine: A purine nucleoside analog with broad antitumor activity.

Uniqueness: 2’-C-Methyl-5-fluorouridine is unique due to its specific structural modifications, which confer distinct biological activities. The presence of the methyl group at the 2’-position and the fluorine atom at the 5-position enhances its stability and efficacy compared to other nucleoside analogs .

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O6/c1-10(18)6(15)5(3-14)19-8(10)13-2-4(11)7(16)12-9(13)17/h2,5-6,8,14-15,18H,3H2,1H3,(H,12,16,17)/t5-,6-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGOHYAJPJNPOC-LTNPLRIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305562
Record name Uridine, 5-fluoro-2′-C-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23643-38-1
Record name Uridine, 5-fluoro-2′-C-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23643-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uridine, 5-fluoro-2′-C-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-C-methyl-5-fluorouridine
Reactant of Route 2
2'-C-methyl-5-fluorouridine
Reactant of Route 3
2'-C-methyl-5-fluorouridine
Reactant of Route 4
2'-C-methyl-5-fluorouridine
Reactant of Route 5
2'-C-methyl-5-fluorouridine
Reactant of Route 6
2'-C-methyl-5-fluorouridine

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